Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
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Overview
Description
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid: is an organic compound characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring. This compound is known for its stability under normal conditions and is typically found as a white to pale yellow solid .
Preparation Methods
The synthesis of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular heterocyclization involving an O-nucleophilic center. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .
Chemical Reactions Analysis
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be initiated using acids like p-toluenesulfonic acid or acetic anhydride.
Scientific Research Applications
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid can be compared with other similar compounds, such as:
Pyrano[3,4-c]pyrrole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Spiro compounds: These compounds have a spiro linkage, which can influence their reactivity and stability.
Benzannulated derivatives: These compounds contain additional benzene rings, which can enhance their aromaticity and potential biological activity.
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-1-2-12-4-6(8)3-9-5-8/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESITGGBKKRCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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